5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Description
5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H23ClN4OS and its molecular weight is 438.97. The purity is usually 95%.
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Biological Activity
The compound 5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a member of the pyrazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C22H20ClN4OS
- Molecular Weight : 420.93 g/mol
- Key Functional Groups :
- Pyrazolo-pyrimidine core
- Thioether linkage
- Chlorobenzyl substituent
Biological Activity Overview
Research indicates that pyrazolo-pyrimidines exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have reported that pyrazolo derivatives inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Compounds in this class have shown efficacy against both bacterial and fungal strains.
- Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Antitumor Activity
A significant body of research has focused on the antitumor potential of pyrazolo-pyrimidines. For instance, studies have demonstrated that these compounds can inhibit key signaling pathways involved in cancer progression.
Case Study: Synergistic Effects with Doxorubicin
In a study examining the effects of pyrazolo derivatives in combination with doxorubicin on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain pyrazoles enhanced the cytotoxic effects of doxorubicin. The results indicated a synergistic interaction, particularly in the MDA-MB-231 cell line, which is known for its aggressive behavior and resistance to conventional therapies .
Antimicrobial Activity
The antimicrobial activity of pyrazolo derivatives has been extensively studied. A recent evaluation of various synthesized compounds revealed that certain pyrazolo-pyrimidines exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
Compound | Gram-positive Activity | Gram-negative Activity | Fungal Activity |
---|---|---|---|
Compound A | Moderate | High | Low |
Compound B | High | Moderate | Moderate |
This compound | High | High | Moderate |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications to the core structure, such as varying substituents on the benzyl groups or altering the thioether linkage, can significantly impact potency and selectivity.
Key Findings:
- Chlorine Substitution : The presence of chlorine in the benzyl group enhances antimicrobial activity.
- Alkyl Chain Variation : The length and branching of alkyl chains on the pyrazole ring influence antitumor efficacy.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4OS/c1-4-28-21-20(16(3)26-28)25-23(30-14-18-9-11-19(24)12-10-18)27(22(21)29)13-17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNXOPABIOYACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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